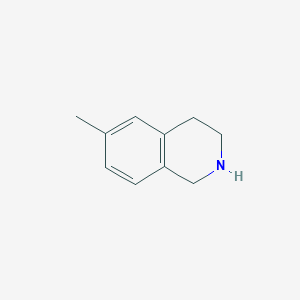

6-Methyl-1,2,3,4-tetrahydroisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUGGPGOWRLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448297 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-76-2 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline

Established Synthetic Routes to the 6-Methyl-1,2,3,4-tetrahydroisoquinoline Core

The construction of the this compound ring system can be achieved through several well-established synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org For the synthesis of this compound, the logical starting material is 4-methylphenethylamine, which reacts with a formaldehyde (B43269) equivalent.

The reaction is typically carried out in the presence of a protic or Lewis acid, such as hydrochloric acid or trifluoroacetic acid, and may require heating. wikipedia.orgresearchgate.net The mechanism proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline core. The methyl group at the 4-position of the phenethylamine (B48288) precursor directs the cyclization to afford the desired 6-methyl-substituted product.

Variants of the Pictet-Spengler reaction, such as using microwave irradiation, can significantly reduce reaction times and improve yields. rsc.org

Table 1: Illustrative Example of Pictet-Spengler Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |

| 4-Methylphenethylamine | Formaldehyde (aq.) | Hydrochloric Acid | Reflux, 4h | This compound | ~75-85 |

Note: This data is illustrative and based on typical yields for Pictet-Spengler reactions.

The development of modern catalytic methods has enabled the synthesis of chiral this compound derivatives with high enantioselectivity. These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

One prominent approach is the asymmetric hydrogenation of a corresponding dihydroisoquinoline precursor. This can be achieved using transition metal catalysts, such as iridium or ruthenium complexes, with chiral ligands. organicreactions.orgrsc.org For instance, an iridium complex with a chiral phosphine (B1218219) ligand can catalyze the hydrogenation of 6-methyl-3,4-dihydroisoquinoline (B11923659) to afford enantiomerically enriched this compound.

Another strategy involves the intramolecular asymmetric reductive amination of a suitable amino ketone precursor. rsc.org This one-pot reaction, often catalyzed by an iridium complex, combines N-deprotection, cyclization, and asymmetric hydrogenation to produce the chiral tetrahydroisoquinoline core in good yields and high enantiomeric excess. rsc.org

Table 2: Representative Modern Catalytic Methods for Chiral Tetrahydroisoquinoline Synthesis

| Precursor | Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) |

| 6-Methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | (R)- or (S)-6-Methyl-1,2,3,4-tetrahydroisoquinoline | >90% |

| N-Boc-2-(2-oxoethyl)-4-methylphenethylamine | Iridium / Chiral Josiphos Ligand | Asymmetric Reductive Amination | (R)- or (S)-6-Methyl-1,2,3,4-tetrahydroisoquinoline | >95% |

Note: This data is representative of modern catalytic methods for tetrahydroisoquinoline synthesis.

Derivatization Strategies for Novel this compound Analogs

The this compound core serves as a versatile scaffold for the generation of novel analogs through various derivatization strategies. These modifications allow for the fine-tuning of physicochemical properties and biological activities.

The secondary amine of the tetrahydroisoquinoline ring is a key site for functionalization. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents. For example, reaction with alkyl halides or acid chlorides in the presence of a base allows for the straightforward synthesis of N-alkylated or N-acylated derivatives of this compound. nih.gov

Furthermore, functionalization at other positions of the tetrahydroisoquinoline ring can be achieved. For instance, C-H functionalization at the C1 position can be accomplished through oxidative coupling reactions. nih.gov

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity and diversity from simple starting materials in a single step. rsc.orgfrontiersin.org this compound can be utilized as a building block in MCRs to construct novel and complex heterocyclic systems.

For example, a three-component reaction between this compound, an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially lead to the formation of highly substituted α-aminoacyl-amide derivatives. These reactions are highly valuable in combinatorial chemistry and drug discovery for creating large libraries of compounds. rsc.org

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds. In the context of tetrahydroisoquinoline chemistry, photoredox catalysis can be used to generate α-amino radicals from N-aryltetrahydroisoquinolines. These radicals can then participate in various transformations, such as conjugate additions to Michael acceptors, to afford C1-functionalized derivatives. While direct intramolecular photoredox transformations on the parent this compound are less common, N-arylation followed by a photoredox-catalyzed cyclization could provide access to novel polycyclic structures.

Alkylation, Oxidation, and Cyclization Reactions of the this compound Scaffold

The functionalization of the this compound framework through alkylation, oxidation, and cyclization reactions provides access to a diverse range of derivatives with potential applications in drug discovery and materials science.

Alkylation Reactions

The secondary amine of the 6-methyl-THIQ scaffold is a primary site for alkylation, readily undergoing reactions to form N-substituted derivatives. Direct N-alkylation is commonly achieved using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base to neutralize the resulting hydrohalic acid.

Another powerful method is reductive amination. This one-pot procedure involves the reaction of 6-methyl-THIQ with an aldehyde or ketone in the presence of a reducing agent. Boronic acid catalysis has been shown to be effective for the reductive alkylation of related quinoline (B57606) systems, proceeding through the formation of an iminium intermediate which is then reduced in situ by a hydride source like a Hantzsch ester. acs.orgacs.org This approach is applicable for the synthesis of a variety of N-alkyl and N-benzyl derivatives under mild conditions. acs.org

Beyond N-alkylation, the C1 position can also be functionalized. Oxidative C1 arylation of tetrahydroisoquinolines has been accomplished using aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD), proceeding through an iminium ion intermediate. numberanalytics.com

Oxidation Reactions

A principal oxidative transformation of the this compound scaffold is its dehydrogenation, or aromatization, to the corresponding 6-methylisoquinoline. This reaction re-establishes the fully aromatic isoquinoline (B145761) core and is a key step in many synthetic sequences. Several reagents are effective for this purpose.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used oxidant for the dehydrogenation of hydroaromatic compounds, including tetrahydroisoquinolines. organic-chemistry.orgrsc.org The reaction typically proceeds under mild conditions and provides good yields of the aromatized product. acs.org

Manganese Dioxide (MnO₂) is a classic, mild oxidant used for the aromatization of 1,4-dihydropyridines and related heterocyclic systems. organic-chemistry.org It can be employed to convert 6-methyl-THIQ to 6-methylisoquinoline, often requiring heating in an inert solvent.

Pyridine-N-oxide (PNO) serves as an inexpensive and effective oxidant at high temperatures (e.g., 250 °C) for the rearomatization of the THIQ scaffold. nih.govacs.org This method is noted for generating volatile side products, simplifying purification. nih.gov

Silica (B1680970) Sulfuric Acid/NaNO₂ offers a heterogeneous system for oxidative aromatization. arabjchem.org This reagent combination provides an operationally simple and efficient method for the conversion. arabjchem.org

Cyclization Reactions

The this compound scaffold is an excellent building block for the construction of more complex, fused polycyclic systems. The most prominent cyclization strategy involving this scaffold is the Pictet-Spengler reaction. numberanalytics.comjk-sci.comwikipedia.org In this reaction, the 6-methyl-THIQ unit acts as the requisite β-arylethylamine. Condensation with an aldehyde or ketone generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the C8 position of the isoquinoline ring system to form a new six-membered ring.

This transformation, often catalyzed by protic or Lewis acids, is a powerful method for synthesizing benzo[a]quinolizidine alkaloids and their analogues. numberanalytics.comjk-sci.com The electronic nature of the aromatic ring influences the reaction conditions; electron-donating groups facilitate the cyclization. jk-sci.com The use of 6-methyl-THIQ in this context allows for the creation of tetracyclic frameworks that are central to numerous natural products.

Biological Activities and Pharmacological Investigations of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Neurobiological and Neuroprotective Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have demonstrated significant effects on the central nervous system, showing potential for neuroprotection in various experimental models. rsc.org

Interactions with Central Nervous System Neurotransmitter Systems (e.g., Dopamine (B1211576) Pathways)

The neurochemical effects of THIQ derivatives are notably linked to their interaction with the dopamine system. Dopamine is a critical neurotransmitter, and its pathways, such as the nigrostriatal pathway, are involved in motor control, while the mesolimbic and mesocortical pathways are associated with cognition and emotion. nps.org.aupsychopharmacologyinstitute.com

1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a derivative, has been shown to be an inhibitor of monoamine oxidase (MAO). rsc.org By inhibiting MAO, 1MeTIQ can alter the breakdown of dopamine. This action shifts dopamine catabolism away from MAO-dependent pathways, which can produce oxidative stress, towards the Catechol-O-methyltransferase (COMT) dependent pathway. rsc.orgresearchgate.net This modulation of dopamine metabolism is a key aspect of its neurobiological activity. researchgate.net

Furthermore, the neuroprotective mechanisms of some THIQ derivatives extend beyond the dopaminergic system. 1MeTIQ, for instance, has been found to interact with the glutamatergic system, which is also crucial for neuronal function. nih.govmerckmillipore.com It has been shown to prevent the glutamate-induced release of excitatory amino acids, suggesting an antagonistic action on the glutamatergic system may contribute significantly to its neuroprotective profile. nih.govmerckmillipore.com

Protective Actions in Models of Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

The neuroprotective potential of THIQ derivatives has been investigated in preclinical models of neurodegenerative diseases. Tetrahydropapaveroline (THP), a neurotoxic THIQ, has been implicated in the pathology of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopamine neurons in the substantia nigra pars compacta. nih.gov In contrast, other THIQ derivatives, particularly 1MeTIQ, have demonstrated protective effects in animal models of parkinsonism. cdnsciencepub.com

Research has shown that 1MeTIQ can prevent the parkinsonism-like behavioral abnormalities induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). cdnsciencepub.comnih.gov In studies using MPTP-treated mice, derivatives of 1-MeTIQ were able to block the reduction in striatal dopamine content and the loss of tyrosine hydroxylase-positive cells in the substantia nigra. cdnsciencepub.com Specifically, 1-Me-N-propargyl-TIQ showed significant neuroprotective effects. cdnsciencepub.com Both the (R)- and (S)-enantiomers of 1MeTIQ have been found to protect striatal terminals against rotenone-induced suppression of dopamine release, further highlighting its protective capabilities in models of Parkinson's disease. nih.gov

In the context of Alzheimer's disease, research has explored the potential of new 1,2,3,4-tetrahydroisoquinoline derivatives to modulate the proteolytic processing of the amyloid precursor protein (APP). nih.gov Certain synthetic derivatives were found to stimulate the release of the soluble alpha-fragment of APP (sAPPα) and inhibit gamma-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides. nih.gov This dual action suggests a potential neuroprotective strategy for Alzheimer's disease by promoting non-amyloidogenic pathways and reducing the formation of pathogenic Aβ. nih.gov Some isoquinoline (B145761) alkaloids have also been investigated for their potential as treatments for Alzheimer's disease. acs.org

Mitigation of Oxidative Stress and Neuroinflammation

A significant component of the neuroprotective action of certain THIQ derivatives is their ability to counteract oxidative stress and neuroinflammation. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key factor in the pathology of neurodegenerative diseases. nih.gov 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), have been shown to possess free-radical scavenging properties. nih.govmerckmillipore.com They can reduce the formation of free radicals that are generated during the catabolism of dopamine. nih.govmerckmillipore.com

In addition to direct antioxidant effects, THIQ derivatives have demonstrated anti-inflammatory activities. A synthetic alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), was shown to have a significant anti-inflammatory effect in both in vivo and in vitro models. nih.govresearchgate.net MHTP was found to reduce paw edema in animal models and inhibit the migration of inflammatory cells, such as polymorphonuclear cells, to the site of inflammation. nih.govresearchgate.net Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, MHTP decreased the production of nitric oxide (NO) and reduced the levels of pro-inflammatory cytokines including IL-1β and IL-6, as well as the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

Anticancer and Cytotoxic Potentials

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key structural component in numerous natural and synthetic compounds that exhibit significant anticancer and cytotoxic activities. nih.govnih.gov

Inhibition of Cancer Cell Viability Across Various Human Cancer Cell Lines

A wide range of synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit the growth of various human cancer cell lines. nuph.edu.ua Studies have demonstrated the tumor-specific cytotoxicity of newly synthesized THIQ derivatives against human oral squamous cell carcinoma cell lines. nih.gov For example, certain derivatives with bulky substituents showed high tumor-specific cytotoxicity, inducing a form of cell death suggested to be autophagy in human squamous cell carcinoma cells. nih.gov

Other research has shown that novel 5,6,7,8-tetrahydroisoquinolines and related thieno[2,3-c]isoquinolines possess moderate to strong anti-cancer activity against lung cancer (A549) and breast cancer (MCF7) cell lines. nih.govresearchgate.net Specific compounds from these studies exhibited potent cytotoxic activity with IC50 values in the sub-micromolar range, comparable to the standard anticancer drug doxorubicin. nih.govresearchgate.net Furthermore, some tetrahydroisoquinoline derivatives have shown potent KRas inhibition against various colon cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Tetrahydroisoquinoline Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7e (a 5,6,7,8-tetrahydroisoquinoline derivative) | A549 (Lung Cancer) | 0.155 | nih.gov |

| Compound 8d (a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative) | MCF7 (Breast Cancer) | 0.170 | nih.gov |

| (-)-Jorumycin | HCT-116 (Colon Cancer) | 0.0019 - 0.0243 | nih.gov |

| 3-epi-Jorumycin | HCT-116 (Colon Cancer) | 0.6 - 14.0 | nih.gov |

| Tetrahydroisoquinoline derivative 8 | MCF-7 (Breast Cancer) | 0.19 ± 0.06 | acs.org |

Exploration as Antitumor Agents and Precursors to Antitumor Antibiotics

The 1,2,3,4-tetrahydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry and forms the core of several naturally occurring antitumor antibiotics. rsc.orgnih.gov This family of compounds includes potent cytotoxic agents like the saframycins and ecteinascidin 743, which have demonstrated significant antitumor properties. nih.gov The potent biological activity of these natural products has inspired the synthesis and evaluation of numerous THIQ analogs as potential anticancer drugs. tandfonline.com

Synthetic strategies have focused on creating novel THIQ derivatives with improved potency and selectivity. For instance, researchers have designed and synthesized new 5,6,7,8-tetrahydroisoquinolines as potential inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov Compound 8d from this study was identified as a significant DHFR inhibitor, while compound 7e was a potent CDK2 inhibitor. nih.gov The development of such targeted inhibitors highlights the versatility of the THIQ scaffold in the design of novel antitumor agents. tandfonline.comdntb.gov.ua

Tumor-specificity and Selectivity Studies

The therapeutic potential of anticancer agents is significantly enhanced by their ability to selectively target tumor cells while sparing normal, healthy cells. Research into 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has focused on evaluating their tumor-specific cytotoxicity. Studies have demonstrated that certain structural modifications to the THIQ scaffold can yield compounds with notable selectivity for cancer cells. tandfonline.com

In an investigation of thirty-eight newly synthesized THIQ derivatives, two compounds exhibited particularly high tumor-specific cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines. nih.goviiarjournals.org The tumor specificity (TS) is a ratio of the cytotoxicity against normal cells to that against tumor cells. A higher TS value indicates greater selectivity. The derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9) and ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13), displayed the highest tumor-specificity with TS values of 12.5 and 5.3, respectively. nih.goviiarjournals.org The researchers suggested that the presence of bulky substituents, such as the 3,4-dimethoxybenzoyl group in TQ9 and the ethoxycarbonyl and benzyloxycarbonyl groups in TD13, is important for inducing this cytotoxicity. nih.gov

Further investigation into the mechanism of cell death revealed that TQ9 induced autophagy in human squamous cell carcinoma cell lines (HSC-2, HSC-4), as evidenced by the formation of acidic organelles, without significant induction of DNA fragmentation or caspase-3 activation. nih.gov This contrasts with its effect on HL-60 cells, where it only marginally induced apoptosis. nih.gov

Other studies have also highlighted the potential of THIQ derivatives. A series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs showed cytotoxicity against various cancer cell lines. elsevierpure.com Specifically, the o-hydroxy derivative (4k) was the most potent against MOLT-3 human lymphoblastic leukemia cells, with an IC₅₀ value of 1.23 μM. elsevierpure.com Another derivative, a trimethoxy analog (4f), was most effective against HepG2 human liver cancer cells, with an IC₅₀ of 22.70 μM. elsevierpure.com Additionally, a THIQ analog identified as EDL-360 has been reported as a potent agent against glioblastoma, showing an IC₅₀ of 5.42 ±0.06 μM in the LN18 cell line. researchgate.net

Table 1: Tumor-specificity and Cytotoxicity of Selected Tetrahydroisoquinoline Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| TQ9 | Oral Squamous Cell Carcinoma | TS | 12.5 |

| TD13 | Oral Squamous Cell Carcinoma | TS | 5.3 |

| 4k | MOLT-3 (Leukemia) | IC₅₀ | 1.23 µM |

| 4f | HepG2 (Liver Cancer) | IC₅₀ | 22.70 µM |

| EDL-360 | LN18 (Glioblastoma) | IC₅₀ | 5.42 µM |

Enzyme and Receptor Modulation

The diverse pharmacological effects of 6-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are rooted in their ability to interact with and modulate the activity of various enzymes and receptors. These interactions are critical to their potential therapeutic applications, ranging from neuroprotection to antimicrobial and antidiabetic effects.

Mitochondrial Complex I Inhibition and its Significance in Neurotoxicity

Mitochondrial dysfunction, particularly the inhibition of respiratory chain Complex I (NADH:ubiquinone oxidoreductase), is a key factor in the pathogenesis of neurodegenerative disorders like Parkinson's disease. nih.gov Certain 1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally similar to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been identified as inhibitors of Complex I. nih.govnih.gov

A comprehensive study on the effects of 22 different isoquinoline derivatives on mitochondrial enzymes from rat forebrain found that many of these compounds inhibited Complex I in a concentration-dependent manner. nih.gov Notably, several THIQ derivatives were more potent inhibitors than the active metabolite of MPTP, 1-methyl-4-phenylpyridinium ion (MPP+), which has an IC₅₀ of 4.1 mM. nih.gov The most active compounds identified were N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydroisoquinoline, with IC₅₀ values of 0.36 mM and 0.38 mM, respectively. nih.gov In contrast, the parent compound 1,2,3,4-tetrahydroisoquinoline was the least potent inhibitor, with an approximate IC₅₀ of 22 mM. nih.gov

Another study using mitochondria from mouse brains confirmed the selective inhibition of Complex I by N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ), which had an IC₅₀ of approximately 6.5 mM. nih.gov The inhibition was specific, as no significant effect was observed on Complexes II, III, or IV. nih.gov The similarity in the mechanism of mitochondrial function inhibition between these THIQ derivatives and MPP+ suggests that respiratory inhibition may be the basis for their observed neurotoxicity. nih.gov Interestingly, other research has shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline can prevent the inhibition of Complex I induced by MPP+, indicating a complex interaction at the mitochondrial level. researchgate.net

Table 2: Inhibition of Mitochondrial Complex I by Tetrahydroisoquinoline Derivatives

| Compound | IC₅₀ (mM) | Source |

|---|---|---|

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 | nih.gov |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 | nih.gov |

| 1-methyl-4-phenylpyridinium ion (MPP+) | 4.1 | nih.gov |

| N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ) | ~6.5 | nih.gov |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | ~22 | nih.gov |

Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine. scbt.com Modulation of its activity is a key area of research in neurodegenerative diseases. Studies have shown that 1,2,3,4-tetrahydroisoquinoline (TIQ) can influence TH levels. Chronic administration of TIQ alone (50 mg/kg i.p. twice daily for 14 days) in rats resulted in a marked decrease in the protein level of tyrosine hydroxylase in the striatum. nih.gov However, this effect was not accompanied by a reduction in dopamine concentration in the same region. nih.gov In a different context, certain derivatives like 3-methyl-N-propargyl-THIQ have been found to prevent the loss of TH-positive cells induced by MPTP, suggesting a neuroprotective role. nih.gov

DNA Gyrase Inhibitory Activity

DNA gyrase is a bacterial type II topoisomerase that is a validated target for antibiotics. mdpi.com While the tetrahydroisoquinoline scaffold has been explored for numerous biological activities, specific studies demonstrating direct DNA gyrase inhibitory activity by this compound or its close derivatives are not prominent in the available research literature. The development of DNA gyrase inhibitors has historically focused on other chemical classes, such as the quinolones and aminocoumarins. mdpi.comnih.gov Research into novel synthetic tetrahydroisoquinolines has identified inhibitory activity against other targets relevant to cancer, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), but not DNA gyrase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. jst.go.jpnih.gov High-throughput screening efforts have identified the 1,2,3,4-tetrahydroisoquinoline scaffold as a promising foundation for the design of novel PTP1B inhibitors. nih.gov

Building on this, a series of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives were synthesized and evaluated for PTP1B inhibitory activity. nih.gov Within this series, compound 17u ((S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) emerged as a potent PTP1B inhibitor with an IC₅₀ value of 0.19 µM. nih.gov

Further mechanistic studies, including computational ligand docking, indicated that compound 17u exhibits a mixed-type mode of inhibition, interacting with both the catalytic and allosteric sites of the PTP1B enzyme. nih.gov Importantly, this compound did not activate the peroxisome proliferator-activated receptor γ (PPARγ), a characteristic that is desirable for avoiding certain side effects associated with other classes of antidiabetic drugs. nih.gov The selectivity of compound 17u for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP) was approximately 2-fold. jst.go.jp

Mycobacterial ATP Synthetase Inhibition

The F1F0-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (M. tb), is a clinically validated target for anti-tuberculosis drugs. nih.govnih.gov The search for new scaffolds that can inhibit this enzyme has led to the investigation of tetrahydroisoquinoline derivatives. tandfonline.com

A series of 5,8-disubstituted tetrahydroisoquinolines were synthesized and found to be effective inhibitors of M. tb growth in culture. nih.govnih.govresearchgate.net Subsequent enzymatic assays confirmed that these compounds are modest inhibitors of M. tb ATP synthase. nih.govnih.govresearchgate.net Structure-activity relationship studies indicated a general trend of improved potency with increased lipophilicity. nih.gov The research also highlighted that while bulky substituents were tolerated at the 5-position of the tetrahydroisoquinoline ring, an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov

It is worth noting that the anti-mycobacterial activity of the broader tetrahydroisoquinoline class may not be limited to a single target. Other research has found that different THIQ derivatives can inhibit the ATP-dependent MurE ligase, an enzyme crucial for the biosynthesis of the mycobacterial cell wall. nih.govoup.comscispace.com This suggests that compounds based on the THIQ scaffold may exert their anti-tubercular effects through multiple mechanisms of action. nih.govoup.com

Immunomodulatory and Anti-inflammatory Properties

Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated a range of biological activities, including anti-inflammatory properties. mdpi.comresearchgate.net Research has identified specific synthetic analogs with significant anti-inflammatory and analgesic effects. biomedpharmajournal.org For instance, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a pronounced anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac sodium, in a model of formalin-induced arthritis in rats. biomedpharmajournal.org

The mechanism underlying these anti-inflammatory actions may be linked to the modulation of oxidative stress and key inflammatory pathways. Studies on structurally related quinoline (B57606) derivatives have shown that they can reduce the expression of the pro-inflammatory transcription factor NF-κB and the levels of pro-inflammatory cytokines. nih.govnih.gov This is achieved, in part, through their antioxidant activity, which mitigates oxidative stress that can otherwise trigger inflammatory responses. nih.govnih.gov Furthermore, the anti-inflammatory effects of THIQ derivatives may also be connected to their activity as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, which are known to decrease levels of tumor necrosis factor α (TNFα), a cytokine that promotes insulin resistance and inflammation. jst.go.jp The combination of antioxidant and receptor-modulating activities highlights the potential of the tetrahydroisoquinoline scaffold in developing new anti-inflammatory agents. mdpi.com

Anticonvulsant Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a feature of various compounds investigated for their anticonvulsant potential. researchgate.net A novel series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and identified as potential non-competitive AMPA receptor antagonists. nih.gov Several of these compounds demonstrated high anticonvulsant potency when tested for their ability to prevent sound-induced seizures in DBA/2 mice. nih.gov

The endogenous amine, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), also exhibits anticonvulsant effects. nih.gov Research has shown that 1MeTIQ can increase the threshold for electroconvulsions and enhance the anti-seizure action of established anticonvulsant drugs such as carbamazepine and valproate in the maximal electroshock seizure model. nih.gov The mechanism of action for these THIQ derivatives is suggested to be similar to other non-competitive AMPA/kainate receptor antagonists. nih.gov

Table 1: Anticonvulsant Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound/Derivative Class | Proposed Mechanism of Action | Observed Effect | Experimental Model |

|---|---|---|---|

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Non-competitive AMPA receptor antagonist | High anticonvulsant potency | Sound-induced seizures in DBA/2 mice nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Non-competitive AMPA/kainate receptor antagonist | Increased threshold for electroconvulsions; Potentiation of carbamazepine and valproate | Maximal electroshock seizure model nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism

The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a novel framework for the development of selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonists. jst.go.jpnih.govnih.gov PPARγ is a key regulator of adipocyte differentiation, and its agonists are used clinically as anti-diabetic drugs to reduce insulin resistance. jst.go.jp However, full agonists can be associated with side effects. mdpi.com Partial agonists offer a promising therapeutic strategy by providing anti-diabetic effects with potentially fewer adverse effects. nih.govmdpi.com

Researchers have synthesized and evaluated novel series of 2,6,7-substituted and 2,7-substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives to explore their structure-activity relationships as PPARγ partial agonists. nih.govnih.gov Several compounds from these series have demonstrated potent activity. For example, compound 20g ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline) showed potent partial agonist activity. nih.gov An even more efficacious derivative, compound 26v , which features a 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy group at the 7-position, exhibited stronger PPARγ agonist and antagonist activities. nih.gov In animal models, these derivatives have been shown to reduce plasma triglyceride levels, increase plasma adiponectin, and attenuate increases in plasma glucose, demonstrating their potential to treat insulin resistance. jst.go.jpnih.gov

Table 2: PPARγ Partial Agonist Activity of Tetrahydroisoquinoline Derivatives

| Compound | Description | PPARγ Agonist Activity (EC₅₀) | PPARγ Antagonist Activity (IC₅₀) | Maximal Response |

|---|---|---|---|---|

| 20g | A 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivative | 13 nM nih.gov | Not specified | 30% nih.gov |

| 26v | A 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivative | 6 nM nih.gov | 101 nM nih.gov | Not specified |

Antimicrobial and Anti-infective Applications (e.g., Antibacterial, Antifungal, Anti-viral)

Tetrahydroisoquinoline (THIQ) alkaloids, which are found in various microorganisms and marine invertebrates, represent a significant class of natural products with broad-spectrum antimicrobial activities. rsc.orgnih.gov Synthetic THIQ analogs have also been developed and investigated for their diverse pharmacological effects, including antibacterial, antifungal, and anti-viral properties. researchgate.netrsc.orgnuph.edu.ua

In the realm of antibacterial activity, THIQ derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For example, one synthesized compound was most effective against Staphylococcus epidermidis and Klebsiella pneumoniae. rsc.org Other research has focused on anti-mycobacterial properties, with some 5,8-disubstituted THIQ analogs showing potent activity against Mycobacterium tuberculosis. rsc.org The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and mycobacterial ATP synthetase. rsc.org

The antifungal potential of THIQ derivatives has also been explored. Novel N-substituted THIQ analogs, including derivatives of undecane, were evaluated for their activity against Candida albicans, with some compounds exhibiting notable zones of inhibition. researchgate.net Beyond antibacterial and antifungal applications, the THIQ scaffold is also recognized for its anti-HIV activity. researchgate.netnuph.edu.ua

Analgesic Effects

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline have been found to possess significant analgesic properties. biomedpharmajournal.org In a study using a hot plate test, which measures the response to thermal pain, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated high analgesic activity, significantly exceeding that of reference drugs. biomedpharmajournal.org

Additionally, the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to influence pain modulation. jpp.krakow.pl While 1MeTIQ itself exhibited analgesic effects only at high doses, it was found to strongly potentiate the analgesia induced by morphine. jpp.krakow.pl This suggests a role for 1MeTIQ in enhancing opioid-mediated pain relief. The antinociceptive effects of 1MeTIQ may be partially attributed to its ability to inhibit monoamine oxidase (MAO) and its properties as a free radical scavenger. nih.gov

Mechanistic Insights into the Biological Actions of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline

Identification and Characterization of Specific Molecular Targets

Research into the broader class of THIQs reveals a range of molecular targets, suggesting potential areas of interaction for the 6-methyl derivative. Tetrahydroisoquinolines, due to their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have been studied for their effects in the brain. nih.gov Depending on their specific structure, THIQs can act as neurotoxins or neuroprotectants. nih.gov

Specific molecular targets identified for various THIQ derivatives include:

Monoamine Oxidase (MAO): Certain THIQs are known to be inhibitors of MAO, particularly MAO-B. For instance, N-methylheliamine, a dimethoxy-methyl-tetrahydroisoquinoline, is a weak inhibitor of MAO-B. wikipedia.org This suggests that 6-Methyl-1,2,3,4-tetrahydroisoquinoline could potentially interact with this enzyme.

Dopamine (B1211576) Receptors: Some THIQs have been shown to modulate dopamine receptors D1 and D2. nih.gov

Phenylethanolamine N-methyltransferase (PNMT): THIQ and its aryl-substituted derivatives are potent inhibitors of PNMT, the enzyme responsible for converting norepinephrine (B1679862) to epinephrine. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Certain complex THIQ derivatives have been synthesized and identified as selective PPARγ partial agonists. jst.go.jp

NMDA Receptors: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a related compound, exhibits antagonistic effects on NMDA receptors. nih.gov

While direct studies on this compound's specific targets are not extensively detailed in the provided results, the activities of structurally similar compounds provide a strong basis for inferring its likely molecular interactions.

Elucidation of Receptor Binding Profiles and Ligand-Target Interactions

The binding of THIQ derivatives to their molecular targets is a key determinant of their biological effects. The interaction of these ligands with receptors and enzymes is influenced by their three-dimensional structure and chemical properties.

Dopamine D3 Receptor: Studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown high affinity for the D3 dopamine receptor. nih.gov The presence of a rigidifying phenyl unit in the linker region of these compounds was found to be beneficial for D3 receptor affinity. nih.gov

Sigma-2 (σ2) Receptor: Interestingly, some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing compounds also exhibit significant affinity for the σ2 receptor. nih.gov

PPARγ Ligand Binding Domain: Computational docking studies have revealed that certain THIQ derivatives bind to the PPARγ ligand-binding domain in a manner similar to other known partial agonists. jst.go.jp

PNMT Active Site: Structure-activity relationship studies on 3-substituted THIQ analogues as PNMT inhibitors suggest that the active site is spatially compact. nih.gov The enhanced potency of 3-(hydroxymethyl)-THIQ is attributed to a specific hydrogen bond interaction with an active-site amino acid residue. nih.gov

The precise binding profile of this compound would depend on how its methyl group at the 6-position influences its interaction with the binding pockets of its molecular targets.

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of this compound with its molecular targets can trigger a cascade of intracellular signaling events, ultimately altering cellular processes.

Dopaminergic Signaling: By interacting with dopamine receptors, THIQs can influence dopamine signaling pathways. Displacement studies using radioligands like [11C]raclopride suggest that some THIQs can stimulate dopamine release, leading to competitive inhibition of the radioligand's binding to D2 receptors. researchgate.net

PPARγ-mediated Gene Transcription: As partial agonists of PPARγ, certain THIQ derivatives can modulate the transcription of target genes involved in adipocyte differentiation and insulin (B600854) sensitivity. jst.go.jp This can lead to effects such as reduced plasma triglyceride levels and increased plasma adiponectin levels. jst.go.jp

Neuroprotection and Excitotoxicity: The antagonistic effect of 1MeTIQ on NMDA receptors is linked to neuroprotective effects against excitotoxicity induced by glutamate (B1630785). nih.gov This suggests a role in modulating calcium influx and downstream signaling pathways associated with neuronal cell death.

Antiviral Mechanisms: A related compound, 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol), has been shown to have antiviral activity against Hepatitis B virus (HBV), potentially by inhibiting capsid assembly. mdpi.com

Enzyme Kinetics and Elucidation of Inhibition Mechanisms (e.g., Uncompetitive, Non-competitive)

The inhibitory effect of THIQ derivatives on various enzymes has been a subject of detailed kinetic studies, revealing different mechanisms of inhibition.

Competitive Inhibition: In competitive inhibition, the inhibitor competes with the substrate for the same active site on the enzyme. libretexts.orgucl.ac.uk This type of inhibition increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). pressbooks.pubkhanacademy.org Many drugs act as competitive inhibitors. libretexts.org

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org This type of inhibition reduces the Vₘₐₓ but does not change the Kₘ. pressbooks.pub An example is the inhibition of tryptophan hydroxylase by a cyanomethyl derivative of dopamine, which was found to be non-competitive with respect to the substrate L-tryptophan. nih.gov

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.org This leads to a decrease in both Vₘₐₓ and Kₘ. libretexts.orgwikipedia.org This type of inhibition is rare but has been observed in some biological systems, such as the inhibition of N-methyl-D-aspartate (NMDA) glutamate receptors. wikipedia.org The established uncompetitive NMDA receptor antagonist, memantine, shares neuroprotective abilities with 1MeTIQ. nih.gov

The specific type of inhibition exerted by this compound on its target enzymes would need to be determined through detailed kinetic experiments, such as those involving Lineweaver-Burk plots, to distinguish between competitive, non-competitive, and uncompetitive mechanisms. khanacademy.org

Structure Activity Relationship Sar and Computational Studies of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline Analogs

Influence of Substituents on Biological Potency, Efficacy, and Selectivity

The biological activity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline analogs is profoundly influenced by the nature and position of substituents on the tetrahydroisoquinoline core. These modifications can dramatically alter a compound's potency, efficacy, and selectivity for its biological target.

Effects of Methyl, Halogen, and Methoxy (B1213986) Group Positions

The placement of methyl, halogen, and methoxy groups on the aromatic ring of the this compound scaffold plays a pivotal role in modulating biological activity.

Research on orexin (B13118510) 1 (OX1) receptor antagonists has highlighted the significance of substitution at the 6- and 7-positions of the THIQ nucleus. While 7-substituted tetrahydroisoquinolines generally exhibit potent antagonism of the OX1 receptor, analogs with substitutions at the 6-position are often inactive. However, the introduction of specific functionalities, such as a 6-amino group bearing an ester, can restore reasonable potency. nih.gov

In a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives developed as sigma-2 receptor ligands, the presence of the two methoxy groups was a key feature. mdpi.com The derivatization of quercetin (B1663063) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline significantly enhanced its inhibitory activity against Na+, K+-ATPase, suggesting a direct interaction of the methoxy groups with the enzyme. mdpi.com

Furthermore, in the context of anti-mycobacterial agents, the substitution pattern on the quinolinone core, a related heterocyclic system, demonstrated that electron-donating groups like methyl slightly decreased activity, whereas electron-withdrawing groups like chloro and bromo substituents considerably increased it. nih.gov This suggests that for certain targets, modulating the electronic properties of the aromatic ring is a key strategy for enhancing potency.

Role of Substituents in Enhancing Lipophilicity and Receptor Binding Affinity

Substituents significantly impact the lipophilicity of this compound analogs, which in turn affects their ability to cross cell membranes and bind to target receptors.

A study on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as 5-HT1A receptor ligands demonstrated a good correlation between the logarithm of the retention factor (log k'), a measure of lipophilicity, and receptor affinity (Ki). This indicates that hydrophobic forces are crucial for stabilizing the ligand-receptor complex for this class of compounds. nih.gov The derivatization of quercetin with lipophilic 1,2,3,4-tetrahydroisoquinolines or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines resulted in new compounds with markedly increased lipophilicity. mdpi.com

In the development of dopamine (B1211576) D3 receptor ligands, it was observed that for compounds with a flexible linker, a 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol primary pharmacophore group showed better affinity than a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. This was attributed to the former's ability to form two hydrogen bonds with the receptor's Ser192 residue, compared to just one for the dimethoxy analog. nih.gov This highlights that while lipophilicity is important, specific hydrogen bonding interactions can be a dominant factor in determining receptor affinity.

Impact of Positional Isomerism on Pharmacological Profiles

The specific placement of a substituent on the this compound scaffold, even with the same functional group, can lead to vastly different pharmacological outcomes. This phenomenon of positional isomerism is a critical consideration in drug design.

As previously mentioned in the context of orexin antagonists, a substituent at the 7-position of the THIQ ring can confer potent activity, while the same or a similar group at the 6-position may render the compound inactive. nih.gov This stark difference underscores the highly specific nature of the ligand-receptor binding pocket, where only one positional isomer can achieve the optimal orientation for effective interaction.

In a study on the nitration of tetrahydroquinoline, a related nitrogen-containing heterocycle, the position of the nitro group was found to be highly dependent on the reaction conditions and the presence of protecting groups on the nitrogen atom. researchgate.net This ability to selectively synthesize different positional isomers is crucial for exploring the SAR of these compounds.

The following table illustrates the impact of substituent position on the biological activity of selected tetrahydroisoquinoline derivatives.

| Compound | Core Scaffold | Substituent(s) | Target | Activity | Reference |

|---|---|---|---|---|---|

| Analog 1 | Tetrahydroisoquinoline | 7-Substituted | Orexin 1 Receptor | Potent Antagonist (Ke = 23.7 nM for 10c) | nih.gov |

| Analog 2 | Tetrahydroisoquinoline | 6-Substituted | Orexin 1 Receptor | Generally Inactive | nih.gov |

| Analog 3 | Tetrahydroisoquinoline | 6-Amino with ester | Orexin 1 Receptor | Reasonable Potency (Ke = 427 nM for 26a) | nih.gov |

Stereochemical Considerations and Enantioselective Biological Effects

The presence of a chiral center at the 1-position of the 1,2,3,4-tetrahydroisoquinoline ring means that these compounds can exist as enantiomers. These stereoisomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity.

In a study of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol, the potentiation of the contractile response of norepinephrine (B1679862) was found to reside exclusively in the (R)-(+)-enantiomer, with the (S)-(-)-enantiomer being inactive. nih.gov This high degree of enantioselectivity highlights the importance of the three-dimensional arrangement of atoms for effective interaction with the biological target.

The synthesis of chiral 1-substituted tetrahydroisoquinolines is a key area of research, with various methods developed to produce enantiomerically pure compounds. scispace.comjst.go.jp This allows for the detailed investigation of the pharmacological properties of each enantiomer, which is a regulatory requirement for the development of chiral drugs.

The table below provides an example of the enantioselective activity of a tetrahydroisoquinoline derivative.

| Compound | Enantiomer | Biological Effect | Activity Ratio | Reference |

|---|---|---|---|---|

| 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | (R)-(+)-1 | Potentiation of norepinephrine contraction | 21 | nih.gov |

| (S)-(-)-1 | No potentiating or inhibiting activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized analogs.

QSAR studies have been successfully applied to various series of tetrahydroisoquinoline derivatives to predict their anti-tumor, anti-HIV, and enzyme inhibitory activities. nuph.edu.uanih.gov For instance, a QSAR study on the tumor-specificity of 38 1,2,3,4-tetrahydroisoquinoline derivatives found that the water-accessible surface area was the chemical descriptor with the highest correlation to tumor specificity. nih.gov

In another study on quinolinone-based thiosemicarbazones as anti-mycobacterial agents, a QSAR model suggested that the van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov These models can guide the design of new analogs with improved potency and selectivity.

Molecular Docking and Dynamics Simulations to Understand Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide insights into how a ligand, such as a this compound analog, binds to its biological target at the molecular level.

Docking studies on tetrahydroquinoline and tetrahydroisoquinoline analogs as non-nucleoside inhibitors of HIV-1 reverse transcriptase have helped to elucidate the binding modes of these compounds within the enzyme's allosteric pocket. scispace.com Similarly, a molecular docking investigation of dopamine D3 receptor ligands with a tetrahydroisoquinoline core provided a structural interpretation for the observed SAR, noting that a rigidified linker induced a distinct binding mode. nih.gov

These computational approaches are often used in conjunction with experimental data to rationalize observed biological activities and to guide the design of new compounds with enhanced affinity and selectivity. For example, a docking study of novel 1H-3-indolyl derivatives helped to propose their mechanism of action as cytochrome c peroxidase inhibitors.

Analytical Methodologies for Research and Quantification of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating 6-methyl-1,2,3,4-tetrahydroisoquinoline from complex mixtures, such as biological samples or reaction products. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. scirp.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. scirp.orgnih.gov

The mass spectrum of this compound typically shows a prominent molecular ion peak, confirming its molecular weight. nih.gov Further fragmentation provides structural information, aiding in its unambiguous identification. nih.govmdpi.com GC-MS has been successfully used for the structure determination of derivatized tetrahydroisoquinolines. scirp.org

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Key Mass Fragments (m/z) | 147, 146, 132 |

Data sourced from PubChem CID 66678 nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For enhanced sensitivity and specificity, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. jsbms.jpnih.gov This technique couples the separation power of high-performance liquid chromatography (HPLC) with the dual-stage filtering capabilities of a tandem mass spectrometer. jsbms.jpmdpi.comnih.gov LC-MS/MS allows for the detection of trace amounts of this compound and its metabolites. jsbms.jp

The methodology often involves the use of a reversed-phase column for chromatographic separation. jsbms.jp The separated analytes are then ionized, and a specific precursor ion corresponding to the compound of interest is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances sensitivity. jsbms.jp For instance, a method for analyzing 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) used MRM to monitor specific product ions, achieving low detection limits. jsbms.jp

Thin Layer Chromatography (TLC) in Screening and Purification

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and purification of this compound. amazonaws.com In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. youtube.com

The separated spots can be visualized under UV light or by using various staining reagents. illinois.edu While not as quantitative as other chromatographic methods, TLC is invaluable for monitoring reaction progress, identifying the presence of the compound in a mixture, and for guiding larger-scale purification processes like column chromatography. amazonaws.comyoutube.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound. thieme.dediva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. chemicalbook.comias.ac.inresearchgate.net The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. amazonaws.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule. nih.govnist.govchemicalbook.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons, and the methyl group protons. chemicalbook.com |

| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons, and the methyl carbon. amazonaws.com |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching and C-H stretching. nih.gov |

Immunoassays for Endogenous and Exogenously Administered Analogs

Immunoassays, such as radioimmunoassay (RIA), offer highly sensitive and specific methods for the quantification of this compound and its analogs, particularly in biological fluids. nih.gov These methods are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.

To develop an RIA for a small molecule like this compound, it is first necessary to conjugate it to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. nih.gov This conjugate is then used to immunize an animal to produce specific antibodies. nih.gov The resulting antiserum can be used in a competitive binding assay where the amount of labeled antigen displaced by the unlabeled antigen in a sample is measured. This allows for the quantification of the compound in the sample. A radioimmunoassay has been successfully developed for the determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

Dynamic NMR Methods for Investigating Ring and Nitrogen Inversion

The tetrahydroisoquinoline ring system is not planar and can undergo conformational changes, including ring inversion and nitrogen inversion. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. capes.gov.brnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Bovine Serum Albumin (BSA) |

| 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

| N-methyl-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |

| 1,3-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline |

| N-methyl-1,3-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline |

| Amphetamine |

| Methamphetamine |

| Methylenedioxymethamphetamine |

| Methylenedioxyamphetamine |

| 5-methyltetrahydrofolate |

Applications of 6 Methyl 1,2,3,4 Tetrahydroisoquinoline Beyond Biomedical Research

Role as an Intermediate in Complex Organic Synthesis and Fine Chemical Production

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, of which 6-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative, is widely regarded as a "privileged scaffold" in organic synthesis. nih.gov This designation is due to its prevalence in the structure of numerous natural products and biologically active compounds. nih.govnih.gov Consequently, the THIQ core is a frequent target and building block in the synthesis of more complex molecules. nih.gov

Synthetic chemists utilize the THIQ structure as a foundational element to construct elaborate molecular architectures. Various synthetic strategies, such as the Pictet-Spengler condensation, Bischler-Napieralski reaction, and Pomeranz–Fritsch–Bobbitt cyclization, have been developed and refined to create the core tetrahydroisoquinoline ring system. nih.govorganic-chemistry.org These methods allow for the introduction of diverse substituents at various positions on the ring, leading to a vast library of derivatives.

For instance, research into multicomponent reactions (MCRs) has demonstrated the synthesis of complex THIQ analogs, such as 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, starting from simpler components. nih.govrsc.org This highlights the role of the substituted THIQ skeleton as a key intermediate that enables the efficient assembly of intricate chemical entities. rsc.org The development of these synthetic routes is crucial for producing fine chemicals that may have applications in various fields beyond pharmaceuticals. researchgate.net

Table 1: Key Synthetic Reactions for the Tetrahydroisoquinoline Core

| Reaction Name | Description | Key Features |

|---|---|---|

| Pictet-Spengler Condensation | A chemical reaction where a β-arylethylamine undergoes cyclization after condensation with an aldehyde or ketone. | Commonly used, can be performed under mild conditions, allows for asymmetric synthesis. organic-chemistry.orgrsc.org |

| Bischler-Napieralski Reaction | An intramolecular electrophilic substitution reaction used for the cyclization of β-arylethylamides or -carbamates. | Requires a dehydrating agent (e.g., P₂O₅, POCl₃), leads to dihydroisoquinolines which are then reduced. organic-chemistry.org |

| Pomeranz–Fritsch–Bobbitt Cyclization | A method involving the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form an isoquinoline (B145761), which can be reduced to a tetrahydroisoquinoline. | A classical and versatile method for accessing the tetrahydroisoquinoline core. nih.gov |

Agricultural Chemistry Applications

While the broader class of nitrogen-containing heterocycles is significant in agrochemical research, specific applications for this compound are not extensively documented in publicly available literature. The potential for related structures in this field is noted, but direct evidence for the 6-methyl isomer is limited.

There is a recognized potential for quinoline (B57606) and isoquinoline derivatives in the development of pesticides. For example, some related heterocyclic structures, such as certain dihydroquinolinones, have been cited in patents as being useful as pesticides. However, specific research detailing the insecticidal properties of this compound itself is not prominent.

Similarly, while the synthesis of novel agrochemicals is a vast field, the direct application of this compound in the formulation of selective herbicides is not well-established in scientific publications.

Material Science Research for Advanced Materials

The incorporation of heterocyclic compounds into polymers and other materials is an active area of research. However, specific studies focusing on the use of this compound for creating advanced materials are sparse.

The rigid, bicyclic structure of the tetrahydroisoquinoline nucleus suggests it could potentially be used as a monomer or an additive to enhance the properties of polymers. Organofluorine chemistry, for example, has been explored for creating fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives with potential applications in materials science. thieme.de However, detailed studies on the incorporation of this compound into polymer matrices to improve thermal or mechanical characteristics are not readily found in the literature.

The development of novel coatings often involves the use of unique organic molecules to achieve desired properties like adhesion, durability, and corrosion resistance. While plausible, the specific use of this compound in the formulation of advanced coatings is not a widely reported application.

Research in Fuel Additives (e.g., Anti-knock Properties and Hydroxyl Radical Inhibition)

While the primary focus of research on this compound has been within the biomedical field, the broader class of nitrogen-containing heterocyclic compounds has been a subject of interest in the development of fuel additives. However, specific research into the application of this compound as a fuel additive, particularly concerning its anti-knock properties and its ability to inhibit hydroxyl radicals in fuels, is not extensively documented in publicly available scientific literature. The following sections outline the theoretical potential and related research concerning similar compounds, which may provide a basis for future investigation into this compound's utility in fuel applications.

Anti-knock Properties

Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to engine damage and reduced efficiency. quora.com Anti-knock agents are additives designed to increase the octane (B31449) rating of gasoline, thereby preventing knock. wikipedia.org The anti-knock quality of a fuel is its ability to resist detonation. kubota.com

Nitrogen-containing compounds, particularly aromatic amines, have been recognized for their potential as anti-knock additives. rasayanjournal.co.in These compounds can be more effective than some oxygen-containing additives like MTBE. rasayanjournal.co.in The mechanism of action for many anti-knock additives involves the termination of chain reactions that lead to autoignition. They often function by scavenging free radicals, such as hydroxyl radicals, that are formed during the pre-combustion phase. rasayanjournal.co.in

Although direct studies on this compound are not available, research on similar structures, such as N-Methylaniline, has shown that they can improve the octane number of gasoline. mdpi.com The general effectiveness of nitrogenous additives suggests that the nitrogen atom in the tetrahydroisoquinoline ring of this compound could potentially contribute to anti-knock activity. However, without empirical data, its performance relative to existing additives remains speculative.

Hydroxyl Radical Inhibition

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a significant role in the oxidation and degradation of fuels. In the context of fuels, the inhibition of these radicals can improve stability and reduce the formation of undesirable byproducts. The ability of a compound to scavenge free radicals is a key aspect of its potential as a fuel stabilizer. mdpi.com

Research has shown that various heterocyclic compounds, including derivatives of tetrahydroisoquinoline and β-carbolines, possess free-radical scavenging properties. mdpi.comnih.gov These compounds can donate a hydrogen atom to neutralize free radicals, a process that is often enhanced by the presence of hydroxyl or amine groups. mdpi.com For instance, studies on β-carboline alkaloids, which share structural similarities with tetrahydroisoquinolines, have demonstrated their effectiveness as hydroxyl radical scavengers. nih.govresearchgate.net

Theoretically, the this compound molecule, with its secondary amine group within the heterocyclic ring, could act as a radical scavenger. The nitrogen atom's lone pair of electrons could participate in stabilizing the molecule after donating a hydrogen atom to a hydroxyl radical. However, the actual efficacy of this compound in inhibiting hydroxyl radicals within a complex fuel matrix would need to be determined through dedicated experimental studies.

Currently, there is a lack of specific research data on the performance of this compound as a fuel additive. The table below is a hypothetical representation of data that would be necessary to evaluate its potential.

Hypothetical Research Data for this compound as a Fuel Additive

| Parameter | Test Method | Hypothetical Value | Unit |

|---|---|---|---|

| Research Octane Number (RON) Blending Value | ASTM D2699 | - | - |

| Motor Octane Number (MON) Blending Value | ASTM D2700 | - | - |

| Hydroxyl Radical Scavenging Activity (IC50) | Deoxyribose Assay | - | µg/mL |

Further research is required to populate such a table with empirical findings and to fully understand the potential of this compound as a multifunctional fuel additive.

Future Perspectives and Translational Research for 6 Methyl 1,2,3,4 Tetrahydroisoquinoline

Emerging Therapeutic Avenues and Unexplored Biological Activities

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is recognized for its presence in compounds with diverse pharmacological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and anti-malarial properties. nih.gov While much of the research has been on the broader THIQ class, these findings illuminate promising avenues for its 6-methyl derivative.

Neurodegenerative Disorders: Certain THIQ derivatives are endogenously found in the human brain. nih.gov For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), a related compound, has demonstrated neuroprotective effects in models of Parkinson's disease. nih.govnih.gov This suggests that 6-Methyl-1,2,3,4-tetrahydroisoquinoline and its analogues could be investigated for their potential to modulate neurological pathways and offer therapeutic benefits in conditions like Parkinson's or Alzheimer's disease. nih.govresearchgate.net Research has shown that N-functionalized derivatives of 1-MeTIQ can prevent dopamine (B1211576) depletion and protect neurons, indicating that modifications to the THIQ core can enhance neuroprotective activity. nih.gov

Anticancer Activity: The THIQ scaffold is a component of several natural antitumor antibiotics. nih.gov Synthetic THIQ derivatives have also been designed as anticancer agents, with some showing the ability to inhibit key cancer-related targets like KRas. nih.gov Furthermore, computational studies have identified the THIQ motif as a potential binder to the CD44 receptor, a protein implicated in cancer metastasis and chemoresistance. mdpi.com This opens the door for designing this compound-based molecules as novel anticancer therapies.

Antimicrobial and Antiviral Potential: Researchers have synthesized novel THIQ derivatives and evaluated their activity against various pathogens. nih.gov For example, N-substituted THIQs have shown potent antifungal activity against species like Saccharomyces cerevisiae and Candida glabrata. nih.gov Another related compound, Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has been identified as an antiviral agent against the Hepatitis B Virus (HBV). mdpi.com Given these precedents, this compound could serve as a foundational structure for developing new agents to combat infectious diseases.

Table 1: Investigated Biological Activities of the Broader Tetrahydroisoquinoline (THIQ) Class

| Biological Activity | Target/Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Neuroprotection | MPTP-induced Parkinsonism in mice | 1-Me-N-propargyl-TIQ blocked the reduction in dopamine and protected nigral neurons. | nih.gov |

| Anticancer | Colon cancer cell lines | THIQ derivatives with specific substitutions showed significant KRas inhibition. | nih.gov |

| Antiviral | Hepatitis B Virus (HBV) | Salsolinol, a THIQ derivative, showed inhibitory action against HBV. | mdpi.com |

| Antifungal | Candida glabrata, Saccharomyces cerevisiae | N-substituted THIQ analogs produced significant zones of inhibition and low MIC values. | nih.gov |

| Enzyme Inhibition | Phenylethanolamine N-methyltransferase (PNMT) | THIQ and its aryl-substituted derivatives are potent inhibitors of the enzyme. | nih.gov |

Strategies for Enhancing Selectivity and Minimizing Off-Target Effects

A critical challenge in drug development is ensuring that a compound interacts selectively with its intended biological target to maximize efficacy and minimize unwanted side effects. For this compound-based agents, several strategies can be employed to achieve this.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural modifications to the THIQ molecule influence its biological activity. rsc.org By systematically altering substituents on the aromatic ring or the nitrogen atom, researchers can identify which chemical groups are crucial for target binding and which may contribute to off-target interactions. For example, in the study of THIQ-based inhibitors of phenylethanolamine N-methyltransferase (PNMT), it was found that substituting the 3-position with a methyl group enhanced activity, while a larger ethyl group diminished it, suggesting a spatially compact active site. nih.gov Such detailed analyses allow for the refinement of the molecular structure to improve its fit and affinity for the desired target.

Conformational Restriction: The flexibility of the THIQ ring system can be constrained by introducing specific structural features. This can lock the molecule into a bioactive conformation that is preferred by the target receptor or enzyme, while being unfavorable for binding to off-target proteins. This approach can lead to highly potent and selective agents.

Pharmacophore-Guided Modifications: By identifying the key chemical features (the pharmacophore) responsible for a molecule's activity, medicinal chemists can design new derivatives that retain these essential features while modifying other parts of the structure to reduce off-target binding. For instance, a pharmacophore model for THQ-containing compounds binding to the CD44 receptor included an aromatic ring, two hydrogen bond donors, and a positively charged ion. mdpi.com New molecules can be designed to perfectly match this pharmacophore, enhancing selectivity for CD44.

Table 2: Examples of Structural Modifications to Enhance Selectivity in THIQ Analogs

| Modification Strategy | Example Compound/Target | Outcome | Reference(s) |

|---|---|---|---|

| Substitution at 3-position | 3-methyl-THIQ for PNMT | Enhanced inhibitory activity compared to the unsubstituted THIQ. | nih.gov |

| Substitution at 3-position | 3-ethyl-THIQ for PNMT | Diminished potency, indicating steric limitations at the active site. | nih.gov |

| N-methylation | Quaternary analogues of Cepharanthine/Berbamine for SK channels | Increased affinity for SK channel targets. | nih.gov |

| Halogenation | 7,8-dichloro-THIQ (SKF 64139) for PNMT | Potent PNMT inhibition, but adding a 3-hydroxymethyl group did not further enhance potency. | nih.gov |

Rational Design of Next-Generation this compound-Based Agents

The development of new therapeutic agents has been revolutionized by rational, computer-aided design approaches. nih.gov These methods allow for the creation of novel molecules with optimized properties before they are ever synthesized in a lab, saving significant time and resources.

Computational Combinatorial Chemistry: This technique allows for the in-silico generation of vast libraries of virtual compounds. mdpi.com Starting with the this compound scaffold, computational tools can add a wide variety of chemical building blocks at different positions on the molecule. One study generated a library of over 168,000 THIQ-containing molecules to identify potential CD44 antagonists. mdpi.com